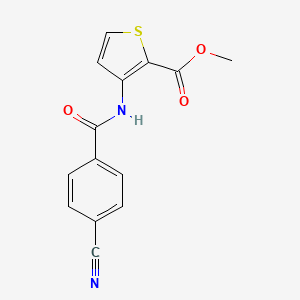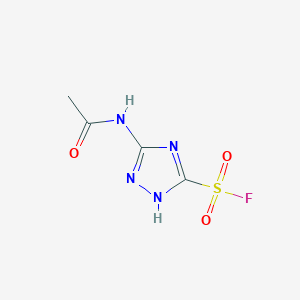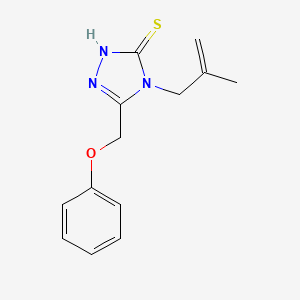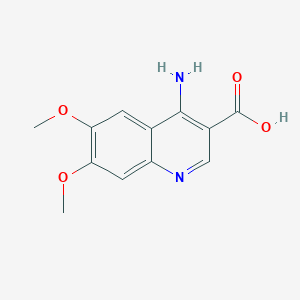![molecular formula C26H27N5O3 B2576292 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one CAS No. 1261003-06-8](/img/structure/B2576292.png)
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and an oxadiazole ring
Mechanism of Action
Target of Action
The primary target of the compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound this compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of these pathways are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors . This interaction leads to changes in the function of these receptors, which can have therapeutic effects in the treatment of various neurological conditions .
Biochemical Analysis
Biochemical Properties
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors . This compound interacts with these receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The interaction between this compound and alpha1-adrenergic receptors is characterized by binding affinity, which influences the receptor’s activity and subsequent cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which are crucial for muscle contraction and other cellular activities . Additionally, this compound may affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound binds to alpha1-adrenergic receptors, leading to either inhibition or activation of these receptors . This binding can result in conformational changes in the receptor, which subsequently alters its activity and downstream signaling pathways . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular activity, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as reducing blood pressure or alleviating symptoms of certain neurological conditions . Higher doses can lead to toxic or adverse effects, including disruptions in normal cellular function and potential organ damage . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways . The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported across cell membranes by specific transporter proteins, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The oxadiazole ring is then synthesized and attached to the piperazine derivative through a series of condensation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, particularly in targeting specific receptors or pathways involved in diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent. These compounds share structural similarities but differ in their specific functional groups and therapeutic applications. .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-19-9-11-20(12-10-19)25-27-26(34-28-25)22-7-5-13-31(22)18-24(32)30-16-14-29(15-17-30)21-6-3-4-8-23(21)33-2/h3-13H,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZOSLVHXETDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)



![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)

![N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)

![2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2576227.png)
![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2576231.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2576232.png)
